1-Picolinoylazetidine-3-carboxylic acid
Description
1-Picolinoylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring substituted with a carboxylic acid group at the 3-position and a picolinoyl (pyridine-2-carbonyl) moiety at the 1-position. These compounds are often utilized in pharmaceutical research, coordination chemistry, and material science due to their unique ring strain, electronic properties, and bioactivity .
Properties
CAS No. |
1343993-46-3 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
1-(pyridine-2-carbonyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(8-3-1-2-4-11-8)12-5-7(6-12)10(14)15/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
YTXRGYWHTGDAOS-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C(=O)O |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Ring Size and Strain :
- Azetidine (4-membered ring) introduces significant ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered). This strain can enhance reactivity, making azetidine derivatives valuable in drug design for constrained conformations .
- Cyclobutane-based analogs (e.g., 1-Benzylcyclobutane-1-carboxylic acid) exhibit planar rigidity, differing from the puckered geometry of azetidine .
- Substituent Effects: The picolinoyl group in 1-Picolinoylazetidine-3-carboxylic acid introduces a pyridine moiety, which may enhance metal coordination or π-π stacking in biological targets. Similar pyridine-containing analogs (e.g., 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid) are studied for their coordination chemistry . Benzyl and Cbz groups (e.g., in 1-Cbz-Azetidine-3-carboxylic acid) improve lipophilicity and stability, critical for pharmacokinetic optimization .
Carboxylic Acid Functionality :
- The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and binding affinity. For example, 3-Indolecarboxylic acid leverages this group for industrial and biological applications .
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